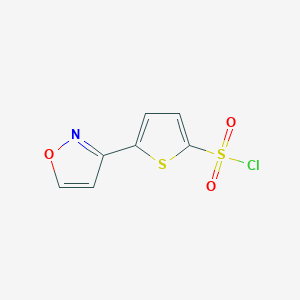

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride

Description

Properties

IUPAC Name |

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-12-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOOPXTYGCQGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C2=CC=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383894 | |

| Record name | 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-27-2 | |

| Record name | 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160233-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,2-Oxazol-3-yl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation Using Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a classical reagent for introducing sulfonic acid groups. In a representative procedure, 5-(1,2-oxazol-3-yl)thiophene is treated with excess ClSO₃H at 0–5°C for 2 hours, yielding the sulfonic acid intermediate. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane at reflux converts the sulfonic acid to the sulfonyl chloride. Challenges include controlling exothermic reactions and minimizing oxazole ring degradation under acidic conditions.

Typical Conditions :

-

Reagent : ClSO₃H (3 equiv), PCl₅ (2.5 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0°C (sulfonation), 40°C (chlorination)

Chlorination of Thiophene Sulfide Precursors

The patent EP0770599A1 outlines a robust method for converting aromatic sulfides to sulfonyl chlorides using chlorine gas. Applied to 5-(1,2-oxazol-3-yl)thiophene-2-methyl sulfide, this approach avoids harsh sulfonation conditions.

Synthesis of the Sulfide Intermediate

5-(1,2-oxazol-3-yl)thiophene-2-thiol is alkylated with methyl iodide in the presence of potassium carbonate, yielding the methyl sulfide. This step requires anhydrous conditions to prevent oxidation of the thiol group.

Procedure :

Chlorination to Sulfonyl Chloride

Chlorine gas is bubbled through a solution of the sulfide in monochlorobenzene/water (10:1 v/v) at 25°C for 5 hours. The sulfonyl chloride precipitates and is isolated via filtration.

Key Parameters :

Oxazole Ring Construction via Cyclization

Introducing the oxazole moiety after sulfonyl chloride formation circumvents compatibility issues. A Huisgen cycloaddition between 5-ethynylthiophene-2-sulfonyl chloride and a nitrile oxide generates the oxazole ring.

Nitrile Oxide Preparation

Benzonitrile oxide is synthesized in situ from benzaldehyde oxime via oxidation with N-chlorosuccinimide (NCS).

Cycloaddition Reaction

The ethynyl sulfonyl chloride reacts with the nitrile oxide in toluene at 80°C, forming the oxazole regioisomerically.

Optimized Conditions :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Direct Sulfonation | Short reaction sequence | Oxazole degradation risk | 45–60% |

| Sulfide Chlorination | High yields, mild conditions | Requires sulfide precursor synthesis | 75–82% |

| Oxazole Cycloaddition | Late-stage oxazole introduction | Multi-step, low regioselectivity | 60–65% |

Purification and Characterization

Crude 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride is purified via recrystallization from hexanes/ethyl acetate (3:1 v/v). Characterization by ¹H NMR (CDCl₃) reveals diagnostic peaks at δ 7.95 (dd, J = 1.3, 5.0 Hz, 1H, thiophene H-3), 7.75 (dd, J = 1.3, 3.8 Hz, 1H, thiophene H-4), and 8.25 ppm (s, 1H, oxazole H-5). Mass spectrometry confirms the molecular ion peak at m/z 249 [M+H]⁺.

Industrial-Scale Adaptations

The sulfide chlorination method is scalable, with monochlorobenzene enabling easy separation of aqueous byproducts. Continuous chlorine dosing and temperature control (20–25°C) minimize over-chlorination.

Chemical Reactions Analysis

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases (for substitution reactions), oxidizing agents (for oxidation reactions), and water or aqueous solutions (for hydrolysis). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to form covalent bonds with nucleophilic sites on biological molecules makes it valuable for drug design. The compound has shown potential in developing anti-inflammatory and anticancer agents.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. Compounds similar to 5-(1,2-oxazol-3-yl)thiophene have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.8 to 3.2 µg/ml against various Candida species and Aspergillus fungi.

Anti-inflammatory Potential

Sulfonamide derivatives containing the sulfonyl chloride functional group have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Preliminary studies suggest that derivatives of this compound may exhibit COX-inhibitory activity comparable to established anti-inflammatory drugs like Celecoxib.

Anticancer Activity

The anticancer potential of oxazole derivatives has been highlighted in several studies. For instance, compounds related to 5-(1,2-oxazol-3-yl)thiophene were tested against multiple cancer cell lines (e.g., MCF-7, A549). Results indicated significant induction of apoptosis and cell cycle arrest at critical phases (G1/S and G2/M), with IC50 values in the low nanomolar range.

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5d | MCF-7 | 19 | Apoptosis induction |

| 5b | A549 | 22 | Cell cycle arrest |

In a significant study examining the effects of various oxazole derivatives on cancer cells, treatment with compound 5d led to a substantial increase in early and late apoptotic cells in MCF-7 cell lines by approximately 13-fold and 60-fold respectively compared to controls.

Materials Science

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Its reactivity allows for modifications that can enhance material performance in applications such as organic electronics and sensors.

Biological Studies

In biological research, this compound can be used to study interactions between sulfonyl chloride compounds and various biological molecules. Its ability to form covalent bonds enables researchers to investigate the effects of modifications on protein function and other biochemical pathways.

Mechanism of Action

The mechanism of action of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl Chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biological molecules, leading to modifications that can affect the function of these molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride with two closely related analogs:

Key Observations:

- Molecular Weight : The thiazole analog has the highest molecular weight (279.79 g/mol) due to its additional methyl group and sulfur atom. The thiadiazole analog (266.75 g/mol) is lighter, while the oxazole derivative falls between them (calculated ~249.59 g/mol).

- Melting Point : The thiazole compound’s melting point (88–90°C) suggests moderate crystallinity, likely influenced by sulfur’s polarizability and methyl group packing . Data for the oxazole and thiadiazole analogs are unavailable.

- Thiazole/Thiadiazole: Sulfur atoms increase lipophilicity (higher LogP) and may reduce hydrolytic stability compared to oxazole.

Reactivity and Functional Implications

Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. The heterocyclic substituent modulates this reactivity:

- Electronic Effects :

- Oxazole’s electron-withdrawing nature may activate the sulfonyl chloride group, increasing electrophilicity.

- Thiazole and thiadiazole, being π-deficient, could further polarize the sulfonyl chloride, though sulfur’s resonance effects might offset this.

- Thiadiazole’s sulfur-rich structure might accelerate hydrolysis under aqueous conditions due to increased electrophilicity .

Biological Activity

5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride (CAS No. 160233-27-2) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₄ClNO₃S₂

- Molecular Weight : 249.7 g/mol

- IUPAC Name : this compound

The compound is synthesized through the reaction of 5-(1,2-oxazol-3-yl)thiophene-2-sulfonic acid with thionyl chloride under controlled conditions, resulting in the formation of the sulfonyl chloride derivative.

This compound exhibits its biological activity primarily through its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on proteins and other biological molecules, leading to functional modifications that can alter their biological activity. This property makes it a valuable intermediate in drug design and development .

Antimicrobial Activity

Research has indicated that oxazole derivatives possess notable antimicrobial properties. For instance, studies have shown that certain oxazole-containing compounds exhibit significant inhibitory effects against various bacterial strains. A comparative analysis revealed that compounds similar to 5-(1,2-oxazol-3-yl)thiophene derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.8 to 3.2 µg/ml against several Candida species and Aspergillus fungi .

Anti-inflammatory Potential

Sulfonamide derivatives have been extensively studied for their anti-inflammatory properties. In particular, compounds containing the sulfonyl chloride functional group have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Preliminary data suggest that derivatives of 5-(1,2-oxazol-3-yl)thiophene may exhibit COX-inhibitory activity comparable to established anti-inflammatory drugs like Celecoxib .

Anticancer Activity

The anticancer potential of oxazole derivatives has been highlighted in various studies. For example, compounds structurally related to 5-(1,2-oxazol-3-yl)thiophene were tested against multiple cancer cell lines (e.g., MCF-7, A549). Results indicated that these compounds could induce apoptosis and arrest cell cycle progression at critical phases (G1/S and G2/M), demonstrating IC50 values in the low nanomolar range .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5d | MCF-7 | 19 | Apoptosis induction |

| 5b | A549 | 22 | Cell cycle arrest |

Study on Anticancer Activity

In a significant study examining the effects of various oxazole derivatives on cancer cells, it was found that treatment with compound 5d led to a substantial increase in early and late apoptotic cells in MCF-7 cell lines by approximately 13-fold and 60-fold respectively compared to controls. This suggests a potent mechanism for inducing programmed cell death through modulation of apoptotic pathways .

Study on Antimicrobial Effects

Another study evaluated the antibacterial efficacy of substituted oxazoles against clinical isolates of bacteria. The findings indicated that certain derivatives exhibited promising antimicrobial activity with MIC values comparable to conventional antibiotics like ampicillin and ciprofloxacin . This positions compounds like 5-(1,2-oxazol-3-y)thiophene as potential candidates for developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 5-(1,2-oxazol-3-yl)thiophene-2-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of heterocyclic cores. A common approach includes:

- Isoxazole Ring Formation : Cyclization of hydroxylamine derivatives with β-ketoesters or alkynes under acidic/basic conditions .

- Thiophene Sulfonation : Direct sulfonation of the thiophene ring using chlorosulfonic acid, followed by conversion to sulfonyl chloride with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- Coupling Strategies : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to link the isoxazole and sulfonyl chloride moieties.

Optimization may involve solvent selection (e.g., dichloromethane for low reactivity, DMF for polar intermediates), temperature control (0–5°C for exothermic steps), and catalysts (e.g., Lewis acids for Friedel-Crafts acylation) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiophene C-H at δ 7.1–7.5 ppm) and confirms sulfonyl chloride formation (absence of -SO₂OH signals) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry, bond angles, and hydrogen-bonding networks. WinGX and ORTEP-3 aid in structure visualization and validation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 281.18 g/mol for C₉H₆Cl₂O₂S₂) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, FMO analysis) predict reactivity and biological activity of derivatives?

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess electron-donating/accepting capacity. Derivatives with low LUMO energies (e.g., -1.8 eV) exhibit higher electrophilicity, enhancing interactions with biological targets .

- Docking Studies : Molecular dynamics simulations model binding affinities to enzymes (e.g., carbonic anhydrase for sulfonamide derivatives).

- SAR (Structure-Activity Relationship) : Modifications like substituting the isoxazole with electron-withdrawing groups (e.g., -CF₃) improve antitumor activity by enhancing cellular uptake .

Q. How are crystallographic data contradictions resolved when refining this compound’s structure?

- Multi-Software Validation : Cross-check refinement results using SHELXL (for small-molecule precision) and SIR97 (for direct methods and Fourier synthesis). Discrepancies in thermal parameters may indicate disorder, requiring TWIN or HKLF5 commands in SHELXL .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies persistent motifs (e.g., R₂²(8) dimers) to validate packing arrangements .

- High-Resolution Data : Use synchrotron radiation (λ < 1 Å) to resolve ambiguities in sulfonyl group orientation or twinning .

Q. What strategies mitigate side reactions during functionalization of the sulfonyl chloride group?

- Controlled Nucleophilic Substitution : Use mild bases (e.g., pyridine) to avoid hydrolysis. For amide formation, activate the sulfonyl chloride with DMAP before reacting with amines .

- Protection/Deprotection : Temporarily protect the isoxazole ring with tert-butoxycarbonyl (BOC) during sulfonamide synthesis to prevent ring-opening .

- Reaction Monitoring : In situ FTIR tracks sulfonyl chloride consumption (peak at 1360 cm⁻¹ for S=O stretching) .

Q. How does the compound’s tautomeric behavior influence its chemical stability and biological interactions?

- Thione-Thiol Tautomerism : The sulfonyl chloride group can stabilize thione forms, altering reactivity in aqueous environments. UV-Vis spectroscopy (λmax shifts) and NMR (exchange peaks) monitor tautomeric equilibria .

- Biological Implications : Thiol forms may interact with cysteine residues in enzymes, modulating inhibitory effects (e.g., COX-2 inhibition for anti-inflammatory applications) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.